molecular formula C8H12Cl2O4 B14319404 Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate CAS No. 110689-93-5

Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate

Cat. No.: B14319404
CAS No.: 110689-93-5
M. Wt: 243.08 g/mol
InChI Key: AJQHSFLIGJLPLV-UHFFFAOYSA-N
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Description

Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate is an organic compound with the molecular formula C8H12Cl2O4. It is a derivative of ethyl acetoacetate, characterized by the presence of two chlorine atoms and an ethoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms. The ethoxy group is then introduced through an etherification reaction using ethanol and an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, facilitating nucleophilic substitution reactions. It can also undergo reduction and hydrolysis, leading to the formation of different products that may interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate is unique due to the presence of both chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

110689-93-5

Molecular Formula

C8H12Cl2O4

Molecular Weight

243.08 g/mol

IUPAC Name

ethyl 2,2-dichloro-4-ethoxy-3-oxobutanoate

InChI

InChI=1S/C8H12Cl2O4/c1-3-13-5-6(11)8(9,10)7(12)14-4-2/h3-5H2,1-2H3

InChI Key

AJQHSFLIGJLPLV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C(C(=O)OCC)(Cl)Cl

Origin of Product

United States

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